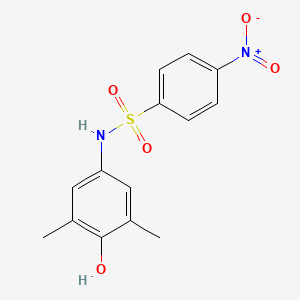

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide and its derivatives involves various chemical pathways, including reactions starting from different phenols and anilines. One pathway involves the reaction of dimethylaminomethylidene derivatives with nitrophenyl tetrazoles, showcasing a method for incorporating the nitrobenzenesulfonamide moiety into complex molecules (Al-Hourani et al., 2016). Another approach details the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents, highlighting the adaptability of the sulfonamide group in synthetic chemistry (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively analyzed using X-ray crystallography and other spectroscopic methods. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, revealing insights into its crystalline form and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamides, including N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, participate in a wide range of chemical reactions, owing to the reactivity of the sulfonamide group and the aromatic system. These reactions include acylation, sulfonylation, and the formation of Mitsunobu and Meisenheimer complexes, enabling the synthesis of complex organic molecules and the modification of existing compounds for various applications (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure, as seen in the detailed analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its crystallographic characteristics, providing insights into its stability and behavior under various conditions (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, including reactivity, stability, and interaction with other molecules, have been explored through various studies. These properties are essential for understanding the compound's potential applications in synthesis, material science, and pharmaceuticals. For example, the reactivity of sulfonamide derivatives with amines in water demonstrates the compound's versatility and potential for creating new chemical entities (Ebrahimi et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide and related sulfonamide derivatives have been extensively researched for their potential applications in various scientific domains. One study highlights the synthesis, characterization, and computational study of a similar sulfonamide molecule, providing insights into its structure and interactions within the crystal state. This research underlines the compound's potential in material science and computational chemistry, given its stabilizing intermolecular interactions and detailed spectroscopic analysis (Murthy et al., 2018).

Cancer Research

Sulfonamide derivatives, including those similar to N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, have shown promise in cancer research. One study synthesized new sulfonamide derivatives and evaluated their pro-apoptotic effects in various cancer cell lines, revealing their potential to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes. This suggests a role for these compounds in developing novel cancer therapies, highlighting their ability to mediate apoptosis through specific cellular pathways (Cumaoğlu et al., 2015).

Chemical Synthesis

The utility of nitrobenzenesulfonamides in chemical synthesis has been demonstrated in studies focusing on their versatility in preparing secondary amines and protecting amines. These compounds, through smooth alkylation reactions, offer efficient pathways for synthesizing N-alkylated sulfonamides, suggesting their significant role in organic synthesis and potential pharmaceutical applications (Fukuyama et al., 1995).

Environmental Chemistry

Nitrobenzenesulfonamide derivatives have also been studied in the context of environmental chemistry, particularly in understanding the formation and decomposition of radical anions. Research in this area provides insights into the redox behavior of these compounds, which is crucial for designing environmentally benign chemical processes and understanding pollutant behavior in natural systems (Asirvatham et al., 1974).

Propriétés

IUPAC Name |

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-9-7-11(8-10(2)14(9)17)15-22(20,21)13-5-3-12(4-6-13)16(18)19/h3-8,15,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSMXKYGJWZDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)